N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound), a nitrothiophene group (another type of heterocyclic compound), and a tert-butylphenyl group (a type of aromatic compound) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results .
Mechanism of Action
TBN-T acts as a competitive inhibitor of PARP, binding to the enzyme's active site and preventing it from repairing DNA damage. The accumulation of DNA damage leads to the activation of cell death pathways, ultimately resulting in cell death. TBN-T has been shown to be a potent inhibitor of PARP, with an IC50 value of 3.5 nM.
Biochemical and Physiological Effects:
TBN-T has been shown to have potent antitumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. In addition, TBN-T has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. TBN-T has also been studied for its potential use in combination with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of TBN-T is its potency as a PARP inhibitor, making it a promising candidate for cancer therapy. TBN-T has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one of the limitations of TBN-T is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of TBN-T. One area of research is the optimization of TBN-T for use in cancer therapy, including the development of more efficient delivery methods. Another area of research is the study of TBN-T's potential use in combination with other chemotherapeutic agents to enhance efficacy. Additionally, the study of TBN-T's neuroprotective effects may lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of TBN-T involves a series of chemical reactions starting from 4-tert-butylphenylamine and 5-nitrothiophene-2-carboxylic acid. The reaction involves the formation of a thiazole ring, followed by the introduction of a carboxamide group. The final product is obtained through purification and isolation steps. The synthesis of TBN-T has been optimized to achieve high yields and purity, making it suitable for various applications.
Scientific Research Applications
TBN-T has been extensively studied for its potential use in cancer treatment. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. TBN-T has been shown to be a potent PARP inhibitor, making it a promising candidate for cancer therapy. In addition, TBN-T has been studied for its potential use in treating neurodegenerative diseases, as PARP inhibition has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-18(2,3)12-6-4-11(5-7-12)13-10-25-17(19-13)20-16(22)14-8-9-15(26-14)21(23)24/h4-10H,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMFVXOPAITKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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